molecular formula C11H7BrF2 B11860525 1-Bromo-4-(difluoromethyl)naphthalene

1-Bromo-4-(difluoromethyl)naphthalene

Cat. No.: B11860525
M. Wt: 257.07 g/mol
InChI Key: XORABJISZPMSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

The synthesis of 1-Bromo-4-(difluoromethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene in the presence of bromine and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under irradiation, often using a projector lamp, at low temperatures to control the reaction and obtain the desired product . Industrial production methods may involve similar bromination techniques but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives.

    Addition Reactions: The compound can participate in addition reactions, particularly at the difluoromethyl group, to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-(difluoromethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the difluoromethyl group act as reactive sites, allowing the compound to participate in various transformations. The molecular targets and pathways involved vary depending on the specific reaction or application.

Comparison with Similar Compounds

1-Bromo-4-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.

Properties

Molecular Formula

C11H7BrF2

Molecular Weight

257.07 g/mol

IUPAC Name

1-bromo-4-(difluoromethyl)naphthalene

InChI

InChI=1S/C11H7BrF2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H

InChI Key

XORABJISZPMSMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.